An In-Depth Technical Guide to 2,3,4-Trichlorobenzonitrile: Properties, Structure, and Synthesis
An In-Depth Technical Guide to 2,3,4-Trichlorobenzonitrile: Properties, Structure, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 2,3,4-trichlorobenzonitrile, a halogenated aromatic nitrile. The document is structured to serve researchers, chemists, and professionals in drug development by detailing the compound's chemical and physical properties, structural features, and spectroscopic characteristics. A primary focus is placed on a robust and replicable synthetic protocol via the Sandmeyer reaction, including a discussion of the underlying mechanism. Additionally, this guide addresses critical safety, handling, and potential applications, positioning 2,3,4-trichlorobenzonitrile as a valuable intermediate in the synthesis of complex organic molecules.
Chemical Identity and Structure
2,3,4-Trichlorobenzonitrile is a polysubstituted aromatic compound. The presence of three electron-withdrawing chlorine atoms and a nitrile group on the benzene ring dictates its chemical reactivity and physical properties.
Compound Identification
| Identifier | Value |
| CAS Number | 2112-31-4 |
| Molecular Formula | C₇H₂Cl₃N |
| Molecular Weight | 206.46 g/mol |
| IUPAC Name | 2,3,4-Trichlorobenzonitrile |
Chemical Structure
The molecular structure consists of a benzene ring substituted with chlorine atoms at positions 2, 3, and 4, and a nitrile (-C≡N) group at position 1.
Caption: Molecular structure of 2,3,4-Trichlorobenzonitrile.
Physicochemical Properties
The physical properties of 2,3,4-trichlorobenzonitrile are influenced by its high molecular weight and the polarity imparted by the nitrile and chloro groups. While experimental data for this specific isomer is not widely published, properties can be estimated based on related compounds and structural analysis.
| Property | Value / Observation | Source |
| Appearance | Expected to be a white to light yellow crystalline solid. | Inferred from related compounds[1][2] |
| Melting Point | Data not available. Requires experimental determination. | |
| Boiling Point | Data not available. Expected to be high due to molecular weight. | |
| Solubility | Predicted to be insoluble in water but soluble in common organic solvents like ethanol, acetone, and chlorinated hydrocarbons. | Inferred from related compounds[1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | [3][4] |
Spectroscopic Characterization (Anticipated)
For unequivocal identification, a combination of spectroscopic methods is essential. The following are the expected spectral characteristics for 2,3,4-trichlorobenzonitrile.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band around 2220-2240 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[5] Additional strong bands are expected in the fingerprint region, typically between 1000-700 cm⁻¹ , corresponding to C-Cl stretching vibrations.[5] Aromatic C-H stretching will appear above 3000 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will be simple, showing two signals in the aromatic region (typically δ 7.0-8.0 ppm). These signals will appear as two doublets due to ortho-coupling between the adjacent protons at positions 5 and 6.
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¹³C NMR: The spectrum will show seven distinct signals: one for the nitrile carbon (δ ~115-120 ppm), four for the chlorine-substituted quaternary carbons, and two for the protonated aromatic carbons.
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-
Mass Spectrometry (MS): The mass spectrum will display a prominent molecular ion (M⁺) peak. A characteristic isotopic pattern will be observed for the molecular ion and its fragments due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing strong evidence for the compound's composition.
Synthesis and Reactivity
The most reliable and widely applicable method for synthesizing polychlorinated benzonitriles from their corresponding anilines is the Sandmeyer reaction .[6][7][8] This two-step process involves the diazotization of an aromatic amine followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.
Synthetic Workflow: Sandmeyer Reaction
The conversion of 2,3,4-trichloroaniline to 2,3,4-trichlorobenzonitrile proceeds via the formation of a diazonium salt intermediate, which is then converted to the final product.
Caption: Workflow for the synthesis of 2,3,4-Trichlorobenzonitrile.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol details the conversion of 2,3,4-trichloroaniline to 2,3,4-trichlorobenzonitrile.
Materials:
-
2,3,4-Trichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Copper(I) Cyanide (CuCN)
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Sodium Cyanide (NaCN, optional, for complex preparation)
-
Deionized Water
-
Ice
-
Diethyl Ether or Dichloromethane (for extraction)
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Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Step-by-Step Methodology:
Part 1: Preparation of the Diazonium Salt
-
Dissolution of Amine: In a flask, suspend 1 equivalent of 2,3,4-trichloroaniline in approximately 3 equivalents of concentrated hydrochloric acid and water. Stir vigorously. The formation of the hydrochloride salt may result in a thick slurry.
-
Cooling: Cool the mixture to 0-5°C in an ice-salt bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt that will be formed.
-
Diazotization: Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline slurry with continuous, vigorous stirring. Ensure the temperature does not rise above 5°C.
-
Hold: After the addition is complete, stir the resulting solution (or slurry) for an additional 15-20 minutes in the ice bath to ensure complete diazotization. Keep this solution cold until ready for the next step.
Part 2: Cyanation (The Sandmeyer Reaction)
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Preparation of Cyanide Solution: In a separate, larger reaction vessel, prepare a solution of 1.5 equivalents of copper(I) cyanide in aqueous sodium cyanide (if needed to aid dissolution) or as a slurry in water. Warm this solution gently if required, then cool.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with stirring.[9]
-
Mechanism Insight: This step initiates a radical-nucleophilic aromatic substitution. The copper(I) species catalyzes the decomposition of the diazonium salt, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts to form the benzonitrile.[6]
-
-
Reaction and Workup:
-
Vigorous evolution of nitrogen gas should be observed. Allow the reaction to stir at room temperature and then gently warm (e.g., to 50-60°C) until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
-
Purification: The crude 2,3,4-trichlorobenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Applications in Synthesis
Chlorinated benzonitriles are versatile intermediates in the chemical industry. While direct applications of 2,3,4-trichlorobenzonitrile are not broadly documented, its close structural analog, 2,3,4-trichloronitrobenzene, serves as a key starting material in the synthesis of high-value compounds. It is therefore highly probable that 2,3,4-trichlorobenzonitrile can function as a precursor in similar synthetic pathways.
-
Pharmaceuticals: The related nitro compound is a precursor for third-generation quinolone antibacterial drugs, such as Lomefloxacin and Ofloxacin .
-
Agrochemicals: It is also used as a starting material for the synthesis of the herbicide Aclonifen .
The nitrile group can be readily converted to other functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), making it a strategic building block for complex molecular architectures.
Safety and Handling
Due to the presence of chloro and nitrile functionalities, 2,3,4-trichlorobenzonitrile must be handled with appropriate care. Data from related isomers indicates potential for significant hazards.[10][11]
-
Hazard Classification (Anticipated):
-
Recommended Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
-
Incompatible Materials:
-
Strong oxidizing agents.
-
Strong acids and strong bases (can cause hydrolysis of the nitrile group).[2]
-
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.
-
References
-
PubChem. (n.d.). 2,3,4-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Trichlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Khan, I., & Ali, A. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]
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Natural Recapitulation of Organic Chemistry. (2023, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Rosli, S. N. A., et al. (2022). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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